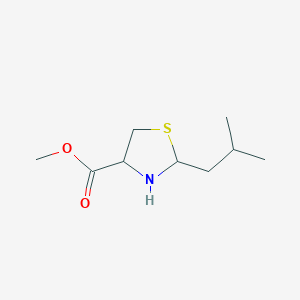

Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate

Description

Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate is a heterocyclic organic compound featuring a saturated 1,3-thiazolidine ring substituted with a 2-methylpropyl (isobutyl) group at position 2 and a methyl ester at position 2. While direct data on this compound is sparse in the provided evidence, its structural analogs in pesticidal and pharmaceutical contexts suggest applications in agrochemical or medicinal chemistry .

Properties

IUPAC Name |

methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-6(2)4-8-10-7(5-13-8)9(11)12-3/h6-8,10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQFBRDNUJFFOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NC(CS1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600057 | |

| Record name | Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99380-82-2 | |

| Record name | Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate

General Synthetic Strategy

The preparation of this compound typically involves the condensation of a suitable amino acid derivative with an aldehyde or ketone to form the thiazolidine ring, followed by esterification or direct use of ester-functionalized starting materials. The key steps include:

- Formation of the thiazolidine ring via condensation of cysteine or its derivatives with aldehydes.

- Introduction of the 2-(2-methylpropyl) substituent through the choice of aldehyde or alkylation.

- Esterification at the 4-carboxyl position to form the methyl ester.

Detailed Synthetic Routes

Condensation of (S)-Cysteine Ethyl Ester Hydrochloride with (R)-Isopropylidene Glyceraldehyde

A prominent method described for related thiazolidine derivatives involves the condensation of (S)-cysteine ethyl ester hydrochloride with (R)-isopropylidene glyceraldehyde, followed by oxidation with manganese dioxide (MnO2) to yield 3,4-disubstituted thiazole intermediates. Subsequent deprotection steps provide the desired thiazole carboxylate esters in moderate yields (~36%) with specific optical activity, indicating stereochemical control during synthesis.

This method can be adapted for this compound by selecting appropriate aldehydes or ketones that introduce the 2-methylpropyl substituent.

Modified Hantzsch Synthesis

The Hantzsch synthesis, a classical method for thiazolidine ring construction, has been modified to prepare various thiazolidine derivatives. In this approach, the thiazolidine nucleus is formed by reacting thioglycolic acid or mercaptoacetic acid with amines and aldehydes under reflux or solvent-free conditions catalyzed by various agents such as bismuth salts or vanadyl sulfate.

For this compound, the reaction of thioglycolic acid with an appropriate amine and 2-methylpropanal (isobutyraldehyde) under controlled conditions can yield the target compound. The reaction parameters such as temperature (around 70–110 °C), solvent (ethanol or solvent-free), and catalysts (e.g., Bi(SCH2COOH)3, VOSO4) influence the yield and purity.

One-Pot Multi-Component Reactions

One-pot four-component condensation-cyclization reactions have been reported for synthesizing thiazolidin-4-one analogues. These involve the simultaneous reaction of amines, aldehydes, mercaptoacetic acid, and catalysts in a single step, often under reflux in ethanol or solvent-free conditions. This method provides efficient access to thiazolidine derivatives with good yields and reduced reaction times.

Applying this to this compound, the use of isobutyraldehyde, a primary amine, and mercaptoacetic acid under catalytic conditions can afford the compound in a streamlined manner.

Catalysts and Conditions

- Catalysts: Bismuth(III) mercaptoacetate (Bi(SCH2COOH)3), vanadyl sulfate (VOSO4), DSDABCOC (a quaternary ammonium catalyst), and others have been employed to enhance reaction rates and yields.

- Solvents: Ethanol, acetonitrile, or solvent-free conditions are common. Polypropylene glycol (PPG) has been used as a solvent to improve yields compared to polyethylene glycol (PEG).

- Temperature: Typically between 70 °C and 110 °C; higher temperatures favor product formation but may require careful control to avoid side reactions.

- Purification: Products are commonly purified by column chromatography using silica gel (mesh size 60–120) or recrystallization from hexane-ethyl acetate mixtures.

Research Outcomes and Yields

| Synthetic Route | Key Reactants | Catalyst | Solvent/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Route 1 (One-pot synthesis) | Aromatic amine, aromatic aldehyde, mercaptoacetic acid | Bi(SCH2COOH)3 | Solvent-free, 70 °C | Not specified | TLC used for monitoring |

| Route 2 (Four-component condensation) | Hydrazine carbothiomide derivatives, DMAD | None specified | Reflux in absolute ethanol | Not specified | MeOH elimination observed |

| Route 4 (PPG solvent) | Aniline, benzaldehyde, thioglycolic acid | None specified | 110 °C in PPG | 83% | PEG ineffective, PPG preferred |

| Route 6 (DSDABCOC catalyst) | Pyrazole carbaldehyde, anilines, thioglycolic acid | DSDABCOC | Ultrasonic irradiation | 82–92% | Ultrasound increases rate, reduces energy |

| Modified Hantzsch | Thioglycolic acid, amine, isobutyraldehyde | Various | Reflux or solvent-free | Good yields | Column chromatography purification |

These outcomes demonstrate that the preparation of thiazolidine derivatives, including this compound, can be optimized by selecting appropriate catalysts, solvents, and reaction conditions to achieve good yields and stereochemical purity.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Catalyst | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Condensation of (S)-cysteine ethyl ester with aldehyde | (S)-Cysteine ethyl ester hydrochloride, (R)-isopropylidene glyceraldehyde | MnO2 (oxidation) | Ethanol, reflux, followed by deprotection | ~36% | Stereoselective; used for related thiazole esters |

| Modified Hantzsch synthesis | Thioglycolic acid, amine, 2-methylpropanal | Bi(SCH2COOH)3, VOSO4, or none | Solvent-free or ethanol, 70–110 °C | 70–90% | One-pot, efficient, scalable |

| One-pot four-component reaction | Amine, aldehyde, mercaptoacetic acid | Bi(SCH2COOH)3 or others | Reflux or ultrasonic irradiation | 80–90% | Green chemistry approach, short reaction times |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pesticide Chemistry

a) Thiazopyr

- Chemical Name : Methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate

- Key Features :

- Contains a thiazolyl group (unsaturated thiazole ring) instead of a saturated thiazolidine.

- Shares the 2-methylpropyl substituent but includes additional fluorinated groups (difluoromethyl, trifluoromethyl) and a pyridine ring.

- Application : Used as a herbicide due to its inhibition of cellulose biosynthesis in plants .

b) Imazamethabenz-methyl ester

- Chemical Name : Methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate

- Key Features: Substituted imidazolinone ring instead of thiazolidine. Includes a methyl ester and bulky alkyl groups (isopropyl, methyl) influencing herbicidal activity.

- Application : Selective herbicide targeting acetolactate synthase (ALS) in weeds .

Functional Group Analysis

- Thiazolidine vs. Thiazolyl/Imidazolinone: The saturated thiazolidine in the target compound may enhance metabolic stability compared to unsaturated thiazole or imidazolinone rings, which are prone to oxidation. Thiazolyl and imidazolinone groups in analogs contribute to binding specificity in pesticidal targets (e.g., enzyme active sites) .

- Ester Group :

- The methyl ester in all three compounds improves bioavailability by balancing hydrophilicity and membrane permeability.

Tabulated Comparison of Key Compounds

Biological Activity

Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₅NO₂S

- Molecular Weight : 203.302 g/mol

- Structure : The compound features a five-membered ring containing sulfur and nitrogen, with a methyl ester group and a branched alkyl substituent (2-methylpropyl) that influences its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.

- Enzyme Modulation : The thiazolidine ring structure allows it to mimic natural substrates or inhibitors, facilitating interactions with enzymes and receptors involved in metabolic and inflammatory pathways. This could lead to modulation of enzyme activity, impacting biochemical pathways critical for various physiological functions.

- Antioxidant Activity : Thiazolidine derivatives have been studied for their antioxidant properties. In vitro assays have shown that modifications at specific positions can enhance their ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

The mechanism by which this compound exerts its biological effects is primarily based on its structural characteristics. The compound's ability to interact with specific enzymes or receptors is crucial:

- Enzyme Interaction : The thiazolidine structure may allow the compound to bind to active sites on enzymes, altering their activity and influencing metabolic pathways.

- Stability and Bioavailability : The presence of the methyl ester enhances the compound's stability and lipophilicity, which may improve its absorption and interaction with lipid membranes.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl thiazolidine-4-carboxylate | C₅H₉NO₂S | Simpler structure without branched alkyl group |

| Methyl 2-tert-butyl-1,3-thiazolidine-4-carboxylate | C₈H₁₅NO₂S | Contains a tert-butyl group instead |

| 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylic acid | C₈H₁₅NO₂S | Lacks methyl ester functionality |

This table highlights the unique structural features of this compound compared to other thiazolidines, which may contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological potential of thiazolidine derivatives:

- A study focused on the synthesis and biological evaluation of various thiazolidine derivatives indicated that modifications at specific positions could enhance antioxidant activity significantly. For instance, compounds with hydroxyl groups showed improved radical scavenging effects compared to those without .

- Another investigation into the enzyme inhibitory potential of thiazolidines revealed that certain derivatives exhibited significant tyrosinase inhibition, suggesting applications in skin whitening agents or treatments for hyperpigmentation .

Q & A

Basic: What are the key structural features of Methyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate, and how do they influence its reactivity?

The compound features a 1,3-thiazolidine ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3), a methyl ester at position 4, and a 2-methylpropyl (isobutyl) substituent at position 2. The thiazolidine ring contributes to conformational rigidity and potential hydrogen-bonding interactions via the nitrogen atom . The ester group enhances solubility in organic solvents and serves as a site for hydrolysis or transesterification reactions, while the bulky isobutyl group introduces steric hindrance, potentially affecting nucleophilic substitution or cyclization reactions .

Basic: What synthetic routes are reported for this compound?

A common approach involves cyclocondensation of cysteine derivatives with ketones or aldehydes. For example:

Step 1 : React L-cysteine methyl ester with isobutyraldehyde in methanol under acidic conditions to form the thiazolidine ring.

Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Yield optimization (70–85%) requires controlled pH and temperature to avoid racemization . Alternative routes may use pre-functionalized thiazolidine precursors, as seen in analogous syntheses of ethyl thiazole carboxylates .

Advanced: How can researchers optimize synthesis yield while managing steric effects from the isobutyl group?

Steric hindrance from the isobutyl group can slow ring-closure kinetics. Strategies include:

- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate the carbonyl group during cyclization .

- Temperature : Moderate heating (50–60°C) balances reaction rate and byproduct formation.

- Monitoring : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to track intermediate conversion .

Advanced: What analytical techniques are critical for characterizing this compound and validating purity?

- LCMS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities. Retention time consistency (e.g., ~1.1–1.4 minutes under SMD-TFA05 conditions) ensures reproducibility .

- NMR : ¹H/¹³C NMR resolves stereochemistry; the thiazolidine C2 proton typically appears as a multiplet (δ 3.5–4.0 ppm) .

- X-ray crystallography : For absolute configuration determination, though this requires high-purity crystals .

- HPLC-PDA : Assess purity (>95%) using a reverse-phase column and UV detection at 254 nm .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Purity variance : Impurities (e.g., hydrolyzed ester) can skew assays. Validate via LCMS and elemental analysis .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HepG2) or solvent (DMSO concentration) affect results. Standardize protocols per OECD guidelines.

- Structural analogs : Compare with derivatives like 3-(2-methylpropyl)-thiazolidine-4-carboxylates, which may exhibit divergent activities due to substituent positioning .

Advanced: What strategies exist to modify this compound for enhanced pharmacological properties?

- Ester hydrolysis : Convert the methyl ester to a carboxylic acid for improved aqueous solubility .

- Side-chain functionalization : Introduce fluorinated or aryl groups at the isobutyl position via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Prodrug design : Link the thiazolidine nitrogen to bioreversible groups (e.g., acyloxyalkyl) for targeted release .

- Structure-activity relationship (SAR) : Test analogs with varying ring substituents (e.g., cyclopropyl instead of isobutyl) to optimize binding to targets like PPAR-γ .

Basic: What are the stability considerations for storing this compound?

- Temperature : Store at –20°C in amber vials to prevent ester hydrolysis or oxidation of the thiazolidine ring.

- Humidity : Use desiccants to avoid moisture-induced degradation.

- Solvent : Dissolve in anhydrous DMSO or ethanol for long-term stock solutions .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

- Docking studies : Use software like AutoDock Vina to predict binding modes to receptors (e.g., bacterial dihydrofolate reductase).

- MD simulations : Assess conformational stability of derivatives in aqueous and lipid bilayer environments .

- QSAR models : Corolate electronic parameters (e.g., logP, HOMO/LUMO) with activity data to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.